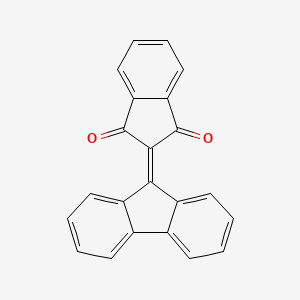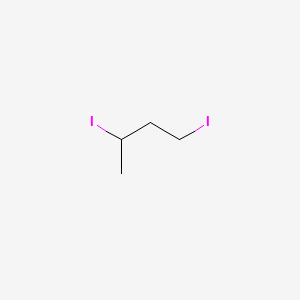
1,3-Diiodobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Diiodobutane: is an organic compound with the molecular formula C4H8I2 It is a dihalogenated derivative of butane, where two iodine atoms are attached to the first and third carbon atoms of the butane chain
準備方法
Synthetic Routes and Reaction Conditions: 1,3-Diiodobutane can be synthesized through the halogenation of butane. One common method involves the reaction of butane with iodine in the presence of a catalyst such as aluminum chloride. The reaction typically occurs under controlled conditions to ensure the selective substitution of hydrogen atoms with iodine atoms at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable processes. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The industrial production process would also incorporate purification steps to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions: 1,3-Diiodobutane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms in this compound can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium cyanide, and ammonia.
Reduction Reactions: The compound can be reduced to butane by using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: Although less common, this compound can undergo oxidation reactions to form corresponding alcohols or carboxylic acids under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, ammonia; typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst; reactions are usually conducted in anhydrous conditions.
Oxidation: Potassium permanganate, chromium trioxide; reactions may require acidic or basic conditions depending on the desired product.
Major Products:
Substitution: Formation of compounds such as 1,3-diaminobutane, 1,3-dicyanobutane.
Reduction: Formation of butane.
Oxidation: Formation of 1,3-butanediol or 1,3-butanedicarboxylic acid.
科学的研究の応用
Chemistry: 1,3-Diiodobutane is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of halogenated compounds on biological systems. It may also be used in the development of radiolabeled compounds for imaging and diagnostic purposes.
Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the design of new drugs with improved efficacy and safety profiles. Its ability to undergo substitution reactions makes it a versatile intermediate in drug synthesis.
Industry: this compound is used in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers, resins, and other materials with specific properties.
作用機序
The mechanism of action of 1,3-diiodobutane largely depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the iodine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds. In reduction reactions, the compound is reduced to butane through the transfer of electrons from the reducing agent to the carbon-iodine bonds. The molecular targets and pathways involved in these reactions vary based on the specific conditions and reagents used.
類似化合物との比較
1,4-Diiodobutane: Another dihalogenated butane derivative with iodine atoms at the first and fourth positions. It has similar chemical properties but different reactivity due to the position of the iodine atoms.
1,2-Diiodoethane: A shorter chain dihalogenated compound with iodine atoms on adjacent carbon atoms. It exhibits different reactivity and applications compared to 1,3-diiodobutane.
1,3-Dibromobutane: A brominated analogue of this compound. It has similar reactivity but different physical properties due to the presence of bromine instead of iodine.
Uniqueness: this compound is unique due to the specific positioning of the iodine atoms, which influences its reactivity and the types of reactions it can undergo. The presence of iodine atoms also imparts distinct physical and chemical properties, making it valuable for specific applications in synthesis and research.
特性
CAS番号 |
18371-24-9 |
|---|---|
分子式 |
C4H8I2 |
分子量 |
309.92 g/mol |
IUPAC名 |
1,3-diiodobutane |
InChI |
InChI=1S/C4H8I2/c1-4(6)2-3-5/h4H,2-3H2,1H3 |
InChIキー |
ZFMSVHPAOMPMMF-UHFFFAOYSA-N |
正規SMILES |
CC(CCI)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2H-Pyran, tetrahydro-2-[(4-methylphenyl)methoxy]-](/img/structure/B14705778.png)
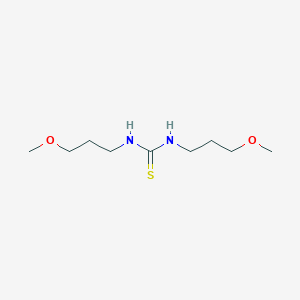
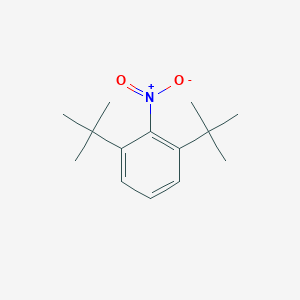
![2-Bromo-6-hydroxy-5,6-dihydrobenzo[d][1]benzazepin-7-one](/img/structure/B14705795.png)

![1,5-Dimethylbicyclo[3.2.0]heptan-6-one](/img/structure/B14705809.png)
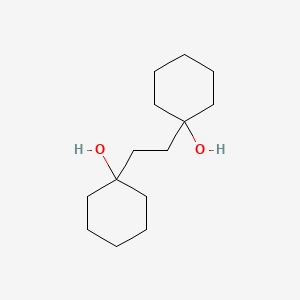
![1H-Pyrrole, 1-[(4-chlorophenyl)methyl]-](/img/structure/B14705815.png)

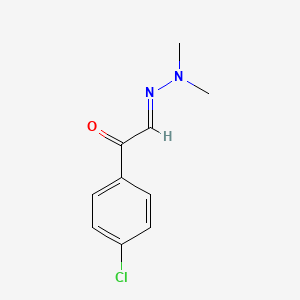
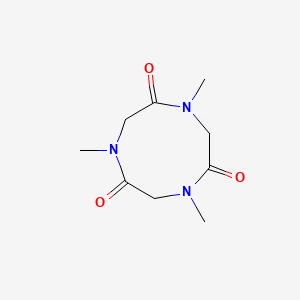

![s-(2-{[6-(Cyclopentyloxy)hexyl]amino}ethyl) hydrogen sulfurothioate](/img/structure/B14705844.png)
